4,6-Dimethoxybenzo[b]thiophene
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Overview
Description
4,6-Dimethoxybenzo[b]thiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with methoxy groups attached at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxybenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxybenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4,6-Dimethoxybenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals with various therapeutic effects.
Industry: It is used in the development of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxybenzo[b]thiophene and its derivatives involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 5,6-Dimethoxybenzo[b]thiophene
- 6,7-Dimethoxybenzo[b]thiophene
- 4,8-Dimethoxybenzo[1,2-b,4,5-b]dithiophene
Comparison: 4,6-Dimethoxybenzo[b]thiophene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
346592-25-4 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4,6-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H10O2S/c1-11-7-5-9(12-2)8-3-4-13-10(8)6-7/h3-6H,1-2H3 |
InChI Key |
COTPODUTNDRVKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C=CSC2=C1)OC |
Origin of Product |
United States |
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